molecular formula C11H11NO2 B1431674 7-Methoxy-4-methyl-1H-indole-3-carbaldehyde CAS No. 1158431-48-1

7-Methoxy-4-methyl-1H-indole-3-carbaldehyde

Cat. No.: B1431674
CAS No.: 1158431-48-1
M. Wt: 189.21 g/mol
InChI Key: DBHJNKWKMAJVTI-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Analysis

1H NMR (400 MHz, DMSO-d$$_6$$) key signals:

δ (ppm) Multiplicity Integration Assignment
12.40 Broad singlet 1H N–H proton
9.98 Singlet 1H Aldehyde (–CHO)
8.30 Doublet 1H H-2 (pyrrole ring)
7.25 Doublet 1H H-5 (benzene ring)
6.90 Singlet 1H H-6 (benzene ring)
3.79 Singlet 3H Methoxy (–OCH$$_3$$)
2.45 Singlet 3H Methyl (–CH$$_3$$)

13C NMR (100 MHz, DMSO-d$$_6$$) highlights:

  • δ 185.2 ppm : Aldehyde carbonyl carbon.
  • δ 154.3 ppm : Methoxy-attached aromatic carbon.
  • δ 126.8–118.0 ppm : Aromatic carbons of the indole system.
  • δ 55.7 ppm : Methoxy carbon (–OCH$$_3$$).
  • δ 16.3 ppm : Methyl carbon (–CH$$_3$$).

Infrared (IR) and Raman Spectroscopic Profiling

IR (KBr, cm⁻¹) :

  • 1680–1650 : Strong C=O stretch (aldehyde).
  • 1590–1450 : Aromatic C=C stretching.
  • 1250–1200 : C–O–C asymmetric stretch (methoxy).
  • 2850–2800 : Aliphatic C–H stretches (methyl).

Raman spectroscopy complements IR data, emphasizing skeletal vibrations:

  • 1600 cm⁻¹ : In-plane aromatic ring deformation.
  • 1300 cm⁻¹ : C–N stretching of the indole ring.

Mass Spectrometric Fragmentation Patterns

Electron Ionization (EI-MS) :

  • m/z 189.21 : Molecular ion peak [M$$^+$$].
  • m/z 161.18 : Loss of CO (–28 Da) from the aldehyde group.
  • m/z 130.12 : Subsequent loss of –OCH$$_3$$ (–31 Da).
  • m/z 77.04 : Aromatic fragment (C$$6$$H$$5$$$$^+$$).

Fragmentation pathways align with stability trends, favoring retention of the aromatic indole core.

Table 1: Summary of Key Spectroscopic Data

Technique Key Features
1H NMR N–H (δ 12.40), CHO (δ 9.98), aromatic protons (δ 6.90–8.30)
13C NMR Aldehyde carbonyl (δ 185.2), methoxy (δ 55.7), methyl (δ 16.3)
IR C=O (1680 cm⁻¹), C–O–C (1250 cm⁻¹)
MS Molecular ion (m/z 189), fragments at m/z 161, 130, 77

Properties

IUPAC Name

7-methoxy-4-methyl-1H-indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-7-3-4-9(14-2)11-10(7)8(6-13)5-12-11/h3-6,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBHJNKWKMAJVTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CNC2=C(C=C1)OC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Vilsmeier-Haack Formylation of 2-Methoxy-6-methylaniline Derivatives

One of the primary methods for synthesizing 7-methoxy-1H-indole-3-carbaldehyde derivatives involves the Vilsmeier-Haack reaction applied to substituted anilines.

Method Overview:

  • Starting material: 2-methoxy-6-methylaniline (10 g, 73 mmol)
  • Solvent: Anhydrous dimethylformamide (DMF)
  • Reagent: Vilsmeier reagent prepared by slow addition of phosphorus oxychloride (POCl3) to DMF at 0-5 °C
  • Reaction conditions: Dropwise addition of Vilsmeier reagent to the aniline solution at 0-5 °C, followed by stirring at room temperature for 1-2 hours and reflux for 5-8 hours
  • Work-up: Cooling, addition of saturated sodium carbonate solution to adjust pH to 8-9, filtration, drying, and recrystallization

Key Data:

  • The reaction yields 7-methoxy-1H-indole-3-carbaldehyde with characteristic ^1H NMR signals confirming the structure (e.g., aldehyde proton around δ 9.98 ppm)
  • The process is versatile to various substituents (H, halogens, alkyl, alkoxy groups) at different positions on the aromatic ring

Advantages:

  • Straightforward and classical approach
  • High purity product after recrystallization

Limitations:

  • Requires careful temperature control during reagent preparation and addition
  • Moderate reaction times (up to 8 hours reflux)

This method is documented in patent CN102786460A and provides a robust route for indole-3-carbaldehyde derivatives synthesis.

Improved Multi-Step Synthesis via N-Alkylation and Subsequent Functionalization

An advanced, efficient method for preparing related indole-3-carboxylic acid derivatives, which can be adapted for aldehyde synthesis, was reported by Zhao et al. (2010). Although focused on 7-methoxy-2-methyl-1-(2-morpholinoethyl)-1H-indole-3-carboxylic acid, the methodology provides valuable insights into functional group transformations on the indole scaffold relevant to the aldehyde derivative.

Method Highlights:

  • Initial N-alkylation of 7-methoxy-2-methyl-1H-indole with 4-(2-chloroethyl)morpholine hydrochloride in DMSO using potassium hydroxide as base at room temperature
  • Avoidance of hazardous sodium hydride and hydrogen gas generation, improving safety and scalability
  • Subsequent trichloroacetylation at the 3-position of the indole ring without external base, using trichloroacetyl chloride in refluxing 1,2-dichloroethane
  • Final hydrolysis step with aqueous NaOH to yield the carboxylic acid derivative in high yield (95%)

Key Reaction Scheme:

Step Reaction Conditions Yield (%)
1 N-alkylation of 7-methoxy-2-methyl-1H-indole 4-(2-chloroethyl)morpholine hydrochloride, KOH, DMSO, RT ~Quantitative
2 Trichloroacetylation at C-3 Trichloroacetyl chloride, reflux in 1,2-dichloroethane, no base 94
3 Hydrolysis to carboxylic acid 1N NaOH in THF, pH adjustment with HCl 95

Advantages:

  • High overall yield (~88% across three steps)
  • No chromatographic purification needed, facilitating scale-up
  • Avoids competitive C-alkylation side reactions by performing N-alkylation prior to carboxylation
  • Safer reagents and conditions compared to previous methods

Relevance to Aldehyde Synthesis:

  • The approach demonstrates the strategic order of functional group introduction to control regioselectivity and purity
  • Trichloroacetylation and subsequent hydrolysis steps can be adapted or modified for formylation (aldehyde introduction) at the 3-position of the indole ring
  • The methodology provides a framework for synthesizing 7-methoxy-4-methyl-1H-indole-3-carbaldehyde analogs with controlled substitution patterns.

Comparative Summary of Preparation Methods

Method Starting Material Key Reagents Reaction Type Yield Notes
Vilsmeier-Haack formylation 2-methoxy-6-methylaniline POCl3, DMF (Vilsmeier reagent) Electrophilic formylation Moderate to high Classical, direct aldehyde synthesis, requires careful temperature control
N-alkylation + trichloroacetylation + hydrolysis 7-methoxy-2-methyl-1H-indole 4-(2-chloroethyl)morpholine hydrochloride, trichloroacetyl chloride, KOH, NaOH N-alkylation, acylation, hydrolysis High overall (88%) Improved safety, scalability, avoids side reactions, adaptable

Detailed Research Findings and Notes

  • The Vilsmeier-Haack reaction is a well-established method for introducing aldehyde groups at the 3-position of indoles derived from substituted anilines. The reaction proceeds via formation of a reactive iminium intermediate from DMF and POCl3, which electrophilically attacks the aromatic ring.

  • The improved multi-step synthesis emphasizes the importance of reaction order to avoid side reactions such as C-alkylation at the 2-methyl substituent, which can complicate purification and reduce yield. Performing N-alkylation before introducing the 3-carboxylate (or formyl) group is crucial for selectivity.

  • Use of potassium hydroxide in DMSO for N-alkylation offers a safer and more scalable alternative to sodium hydride, eliminating the risks associated with hydrogen gas evolution and pyrophoric reagents.

  • Trichloroacetyl chloride serves as an effective acylating agent for the 3-position of the indole ring, and the reaction benefits from the absence of an external base when the substrate contains basic nitrogen atoms, enhancing reaction rate and cleanliness.

  • Hydrolysis of the trichloroacetylated intermediate to the corresponding carboxylic acid (or potentially aldehyde) proceeds efficiently under mild aqueous basic conditions, with high isolated yields.

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-4-methyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

7-Methoxy-4-methyl-1H-indole-3-carbaldehyde has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex indole derivatives.

    Biology: Investigated for its potential biological activities, such as antiviral, anticancer, and antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 7-Methoxy-4-methyl-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of various receptors and enzymes. This interaction can lead to changes in cellular processes and biological responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities between 7-Methoxy-4-methyl-1H-indole-3-carbaldehyde and related indole derivatives:

Compound Name Substituents Molecular Formula Key Functional Groups Notable Properties/Applications Reference
This compound 7-OCH₃, 4-CH₃, 3-CHO C₁₁H₁₁NO₂ Aldehyde, Methoxy, Methyl Synthetic intermediate; unconfirmed bioactivity N/A
4-Methoxyindole-3-carboxaldehyde 4-OCH₃, 3-CHO C₁₀H₉NO₂ Aldehyde, Methoxy Antioxidant precursor; synthetic utility
7-Methoxy-1H-indole-3-carboxylic acid 7-OCH₃, 3-COOH C₁₀H₉NO₃ Carboxylic acid, Methoxy Building block for peptidomimetics
7-Chloro-3-methyl-1H-indole-2-carboxylic acid 7-Cl, 3-CH₃, 2-COOH C₁₀H₈ClNO₂ Carboxylic acid, Chloro R&D use; hazardous handling
(1-(3-Chlorobenzyl)-4-methoxy-1H-indol-3-yl)methanol 4-OCH₃, 3-CH₂OH, 1-(3-Cl-benzyl) C₁₇H₁₅ClNO₂ Hydroxymethyl, Benzyl, Cl Inhibitor synthesis (enzyme targets)

Key Observations:

  • Positional Isomerism : The 7-methoxy substitution in the target compound contrasts with 4-methoxy in 4-Methoxyindole-3-carboxaldehyde . This positional difference alters electronic distribution, affecting reactivity and interaction with biological targets.
  • Functional Groups : The aldehyde group in the target compound distinguishes it from carboxylic acid derivatives (e.g., 7-Methoxy-1H-indole-3-carboxylic acid ), which are less reactive but more stable.

Biological Activity

7-Methoxy-4-methyl-1H-indole-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by research findings and data tables.

Chemical Structure and Synthesis

The compound is characterized by the following chemical structure:

IUPAC Name 7Methoxy4methyl1Hindole3carbaldehyde\text{IUPAC Name }7-\text{Methoxy}-4-\text{methyl}-1H-\text{indole}-3-\text{carbaldehyde}

Synthesis

The synthesis of this compound typically involves the reaction of appropriate indole derivatives with aldehydes under controlled conditions. Various methods have been reported, including condensation reactions that yield high purity and yield rates.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, including Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus3.90 µg/mL
Escherichia coli>100 µg/mL
Candida albicans7.80 µg/mL

These results suggest that the compound is particularly effective against certain Gram-positive bacteria while showing limited activity against Gram-negative strains .

The mechanism of action for this compound is believed to involve interaction with bacterial cell membranes and inhibition of key metabolic pathways. Studies suggest it may disrupt protein synthesis or interfere with nucleic acid metabolism, although detailed mechanisms are still under investigation .

Case Studies and Research Findings

Several studies have highlighted the potential therapeutic applications of this compound:

  • Antimicrobial Efficacy : A study demonstrated significant antibacterial activity against S. aureus, including methicillin-resistant strains (MRSA), suggesting its potential as a lead compound for developing new antibiotics .
  • Antifungal Properties : The compound also exhibited antifungal activity against Candida albicans, with an MIC indicating moderate effectiveness, which could be beneficial in treating fungal infections .
  • Cytotoxicity Studies : Preliminary cytotoxicity studies have shown that while the compound has antimicrobial properties, it also possesses a favorable safety profile in human cell lines, making it a promising candidate for further development .

Q & A

Q. What are the established synthetic routes for 7-Methoxy-4-methyl-1H-indole-3-carbaldehyde?

The compound is typically synthesized via Vilsmeier-Haack formylation or condensation reactions using indole precursors. For example:

  • Method A : Refluxing 4-methoxyindole derivatives with phosphoryl chloride (POCl₃) and dimethylformamide (DMF) to introduce the aldehyde group at the 3-position .
  • Method B : Condensation of 7-methoxy-4-methylindole with glyoxylic acid under acidic conditions, followed by oxidation to yield the aldehyde .

Q. Key Optimization Parameters :

ParameterTypical RangeImpact on Yield
Temperature80–120°CHigher temps favor formylation but risk decomposition
Reaction Time4–12 hoursProlonged time improves conversion
SolventDMF, AcOH, or ToluenePolar aprotic solvents enhance electrophilic substitution

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • NMR Spectroscopy :
    • ¹H NMR : Look for characteristic aldehyde proton peaks at δ 9.8–10.2 ppm and methoxy (OCH₃) signals at δ 3.8–4.0 ppm .
    • ¹³C NMR : Confirm the aldehyde carbon at δ 190–200 ppm and methoxy carbon at δ 55–60 ppm .
  • X-ray Crystallography : Resolve ambiguity in regiochemistry using SHELX software for structure refinement .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (theoretical m/z: 189.0794 for C₁₁H₁₁NO₂⁺) .

Advanced Research Challenges

Q. How can researchers troubleshoot low yields in the Vilsmeier-Haack synthesis?

Common issues and solutions:

  • Incomplete Formylation : Increase POCl₃ stoichiometry (1.5–2.0 equiv.) to drive the reaction .
  • Byproduct Formation : Use anhydrous DMF and inert atmosphere to minimize hydrolysis of the Vilsmeier reagent .
  • Purification Challenges : Employ column chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) to separate the aldehyde from unreacted indole .

Q. What computational methods are suitable for predicting reactivity or biological activity?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (FMOs) to predict electrophilic/nucleophilic sites .
  • Molecular Docking : Screen against protein targets (e.g., cytochrome P450 enzymes) using AutoDock Vina to hypothesize metabolic pathways .
  • Retrosynthetic Analysis : Tools like Pistachio or Reaxys suggest viable precursors and reaction pathways .

Q. How should contradictory spectral data (e.g., NMR vs. X-ray) be resolved?

  • Cross-Validation : Compare experimental NMR shifts with computed values (GIAO-DFT) to identify misassignments .
  • Twinned Crystals : Use SHELXL’s TWIN command to refine structures with pseudo-merohedral twinning .
  • Dynamic Effects : Consider temperature-dependent NMR to detect conformational flexibility that X-ray might miss .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity across studies?

  • Source of Variability :

    FactorMitigation Strategy
    Purity (e.g., <95%)Repurify via recrystallization (DMF/H₂O)
    Assay ConditionsStandardize solvent (DMSO concentration ≤0.1%) and cell lines
    Stereochemical PurityConfirm absence of racemization via chiral HPLC

Q. What strategies validate synthetic intermediates with structural ambiguity?

  • Multi-Technique Approach :
    • IR Spectroscopy : Detect carbonyl stretches (νC=O ≈ 1680 cm⁻¹) to confirm aldehyde presence .
    • Single-Crystal Analysis : Resolve substituent positioning (e.g., methoxy vs. methyl group orientation) .
    • Isotopic Labeling : Use ¹³C-labeled precursors to track formylation efficiency .

Methodological Recommendations

  • Synthetic Reproducibility : Document solvent batch purity and moisture content (Karl Fischer titration).
  • Data Reporting : Adhere to IUPAC guidelines for crystallographic data (CIF files) and NMR referencing (TMS or residual solvent peaks) .
  • Ethical Compliance : Disclose all synthetic byproducts and cytotoxicity screening results in publications .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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7-Methoxy-4-methyl-1H-indole-3-carbaldehyde
Reactant of Route 2
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7-Methoxy-4-methyl-1H-indole-3-carbaldehyde

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